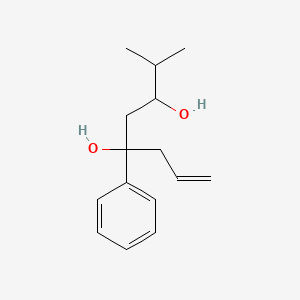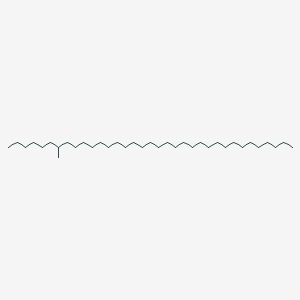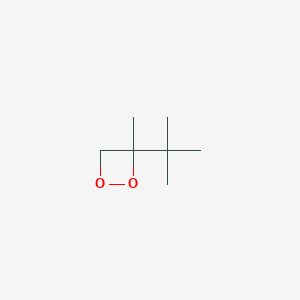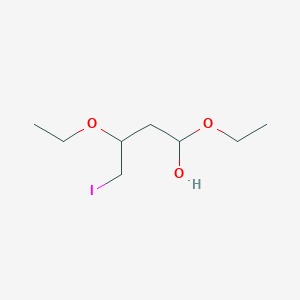
1,3-Diethoxy-4-iodobutan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diethoxy-4-iodobutan-1-OL is an organic compound that belongs to the class of alcohols. It is characterized by the presence of an iodine atom and two ethoxy groups attached to a butanol backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethoxy-4-iodobutan-1-OL can be achieved through several methods. One common approach involves the iodination of 1,3-diethoxybutane followed by the introduction of a hydroxyl group. The reaction typically requires the use of iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Diethoxy-4-iodobutan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of butanol derivatives.
Substitution: Formation of azido or cyano derivatives.
Applications De Recherche Scientifique
1,3-Diethoxy-4-iodobutan-1-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Diethoxy-4-iodobutan-1-OL involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the iodine atom can participate in halogen bonding. These interactions influence the compound’s reactivity and its ability to interact with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diethoxybutane: Lacks the iodine atom, making it less reactive in halogenation reactions.
4-Iodobutan-1-OL: Lacks the ethoxy groups, resulting in different solubility and reactivity properties.
1,3-Diethoxy-4-chlorobutan-1-OL: Contains a chlorine atom instead of iodine, leading to different reactivity and applications.
Uniqueness
1,3-Diethoxy-4-iodobutan-1-OL is unique due to the presence of both ethoxy groups and an iodine atom, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
88208-19-9 |
|---|---|
Formule moléculaire |
C8H17IO3 |
Poids moléculaire |
288.12 g/mol |
Nom IUPAC |
1,3-diethoxy-4-iodobutan-1-ol |
InChI |
InChI=1S/C8H17IO3/c1-3-11-7(6-9)5-8(10)12-4-2/h7-8,10H,3-6H2,1-2H3 |
Clé InChI |
RGJMJRLFTLWISA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CC(O)OCC)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


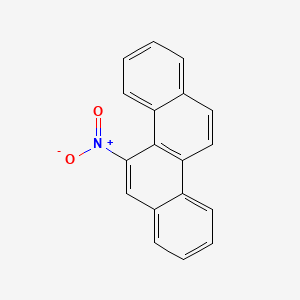
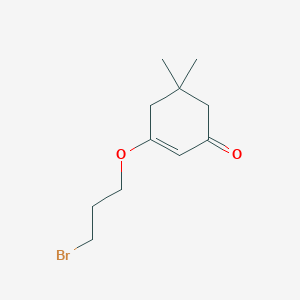
![Dicyclohexyl {[(1,3-thiazol-2-yl)amino]methylidene}propanedioate](/img/structure/B14401058.png)

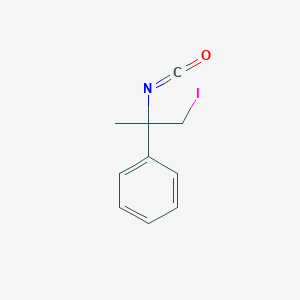
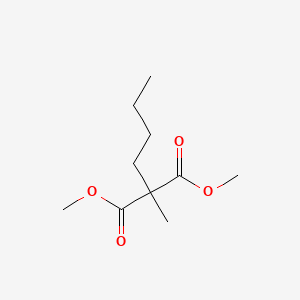
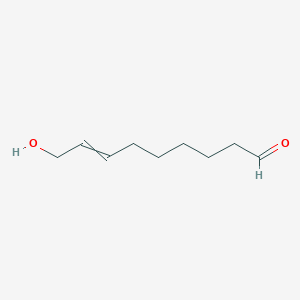

![10-Chloro-6-phenyl-2H-[1,2,4]triazino[4,3-c]quinazolin-3(4H)-one](/img/structure/B14401093.png)
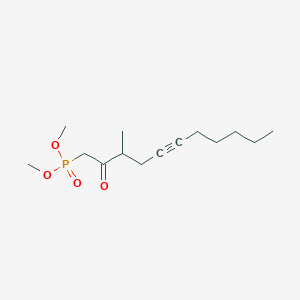
![3-[5-(Dimethylamino)naphthalene-1-sulfonyl]propyl carbonate](/img/structure/B14401102.png)
